molecular formula C22H21NO B116825 (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol CAS No. 140408-82-8

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol

Cat. No.: B116825
CAS No.: 140408-82-8
M. Wt: 315.4 g/mol
InChI Key: RHDBEHVNWCDLDP-NRFANRHFSA-N
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Description

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol typically involves the reduction of the corresponding ketone or the hydrogenation of the isoquinoline derivative. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and palladium on carbon (Pd/C) for hydrogenation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. Catalysts such as Raney nickel or platinum oxide may be employed to facilitate the hydrogenation reaction. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or quinoline derivative.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Produces ketones or quinoline derivatives.

    Reduction: Leads to more saturated isoquinoline derivatives.

    Substitution: Results in various substituted isoquinoline compounds.

Scientific Research Applications

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a simpler structure and different chemical properties.

    Diphenylmethanol: A related compound lacking the isoquinoline ring, with different reactivity and applications.

Uniqueness

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol is unique due to its chiral nature and the presence of both the isoquinoline ring and diphenylmethanol moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

diphenyl-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDBEHVNWCDLDP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456752
Record name Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140408-82-8
Record name Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1,2,3,4-Tetrahydro-α ,α-diphenyl-3-isoquinolinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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